2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate
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Overview
Description
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C15H19Cl3O4. It is known for its applications in various fields, including agriculture and industry. This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is a type of phenoxy herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxypropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4,5-trichlorophenoxyacetic acid.
Reduction: Formation of 2-butoxypropanol derivatives.
Substitution: Formation of various substituted phenoxyacetates.
Scientific Research Applications
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mechanism of Action
The mechanism of action of 2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which imparts different physicochemical properties compared to its parent compounds. This structural modification enhances its solubility and effectiveness as a herbicide, making it a valuable compound in agricultural applications .
Properties
CAS No. |
3084-62-6 |
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Molecular Formula |
C15H19Cl3O4 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-3-4-5-20-10(2)8-22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
OFYUBGDUYQVZHD-UHFFFAOYSA-N |
SMILES |
CCCCOC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CCCCOC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
62922-39-8 | |
Synonyms |
2,4,5-T PGBE ester 2,4,5-T propylene glycol butyl ester 2,4,5-trichlorophenoxyacetic acid propylene glycol butyl ester PGBE 2,4,5-T |
Origin of Product |
United States |
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